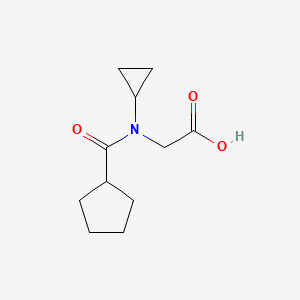
n-(Cyclopentanecarbonyl)-n-cyclopropylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclopentanecarbonyl group and a cyclopropyl group attached to the nitrogen atom of glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-N-cyclopropylglycine typically involves the acylation of glycine with cyclopentanecarbonyl chloride followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acylation: Glycine reacts with cyclopentanecarbonyl chloride in the presence of a base to form N-(Cyclopentanecarbonyl)glycine.
Cyclopropylation: The intermediate N-(Cyclopentanecarbonyl)glycine is then treated with a cyclopropylating agent to introduce the cyclopropyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or cyclopentanecarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Cyclopentanecarbonyl)-N-cyclopropylglycine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclopentanecarbonyl)glycine: Lacks the cyclopropyl group.
N-Cyclopropylglycine: Lacks the cyclopentanecarbonyl group.
N-(Cyclopentanecarbonyl)-N-methylglycine: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine is unique due to the presence of both cyclopentanecarbonyl and cyclopropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[cyclopentanecarbonyl(cyclopropyl)amino]acetic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-12(9-5-6-9)11(15)8-3-1-2-4-8/h8-9H,1-7H2,(H,13,14) |
InChI-Schlüssel |
UKPGTEBIUGQXAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)N(CC(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)
![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
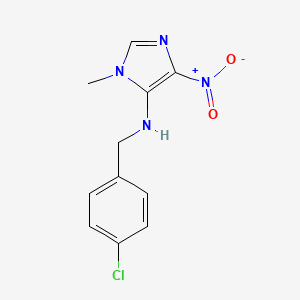
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)
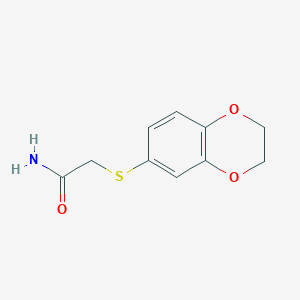
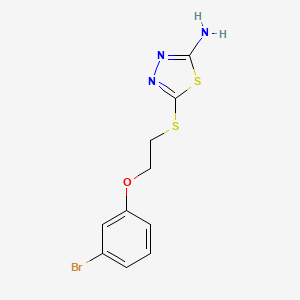
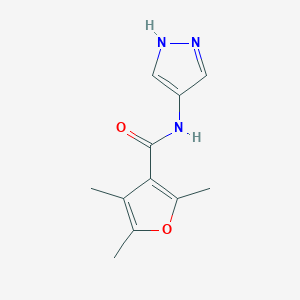
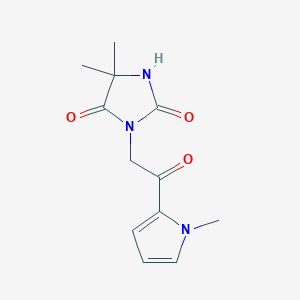
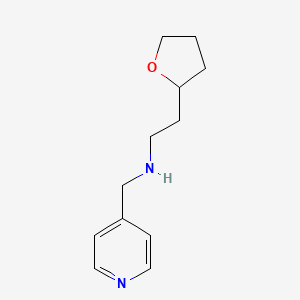
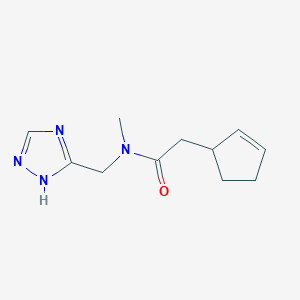
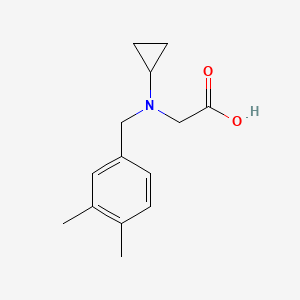

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)
